molecular formula C13H10ClNO3S2 B2770234 methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate CAS No. 403829-36-7

methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

Cat. No. B2770234
CAS RN: 403829-36-7
M. Wt: 327.8
InChI Key: GSNVSWBARCVPCS-POHAHGRESA-N
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Description

The compound appears to contain a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. It also has a methylidene group attached to it, which consists of two hydrogen atoms bound to a carbon atom . The compound also contains a chlorophenyl group, indicating the presence of a benzene ring with a chlorine atom attached.

Scientific Research Applications

Synthesis and Characterization

A key area of research involving this compound relates to its synthesis and characterization. For instance, the synthesis of new derivatives of [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid derivatives has been explored, highlighting the utility of dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor. These compounds were characterized using IR, 1H, and 13C NMR spectroscopy methods, demonstrating the compound's potential for further pharmacological evaluation (J. Szczepański, Helena Tuszewska, Nazar Trotsko, 2020).

Anticancer Activity

Research has also delved into the anticancer properties of thiazolidinone derivatives. A study reported the stereoselective synthesis of methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates, which exhibited significant broad anticancer activity, especially against leukemia and colon cancer cell lines. This research underscores the compound's potential in developing new cancer therapeutics (A. Hassan, A. Aly, M. Ramadan, et al., 2020).

Antimicrobial and Antifungal Agents

Another significant application is the compound's role in synthesizing antimicrobial and antifungal agents. Derivatives have shown potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. The in vitro screening against various bacterial strains has unveiled their antibacterial potential, highlighting the compound's versatility in addressing different microbial threats (S. Z. Siddiqui, M. Abbasi, Aziz‐ur‐Rehman, et al., 2014).

Aldose Reductase Inhibitors

Moreover, the compound has been evaluated for its inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. The synthesis of iminothiazolidin-4-one acetate derivatives and their evaluation as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors highlight the compound's potential in developing novel drugs for treating diabetic complications (Sher Ali, A. Saeed, N. Abbas, et al., 2012).

properties

IUPAC Name

methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S2/c1-18-11(16)7-15-12(17)10(20-13(15)19)6-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNVSWBARCVPCS-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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